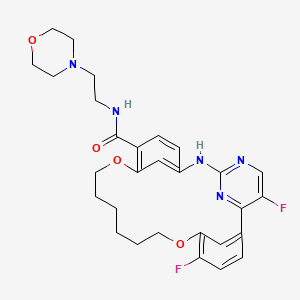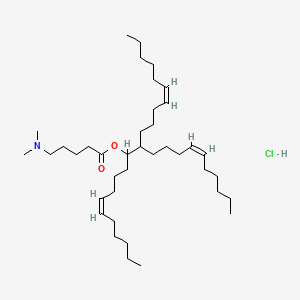
Genevant CL1 (monohydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Genevant CL1 (monohydrochloride) is an ionizable lipid used primarily in the delivery of messenger ribonucleic acid (mRNA) via lipid nanoparticles (LNPs). This compound is particularly significant in the field of vaccine delivery, including mRNA vaccines for various diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Genevant CL1 (monohydrochloride) is synthesized through a series of chemical reactions involving the formation of ionizable lipidsThe reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Genevant CL1 (monohydrochloride) involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is often purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Genevant CL1 (monohydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form different lipid structures.
Substitution: The ionizable groups can be substituted with other functional groups to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various lipid derivatives that can be used for different applications in drug delivery and vaccine formulation .
Aplicaciones Científicas De Investigación
Genevant CL1 (monohydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex lipid structures.
Biology: Facilitates the delivery of genetic material into cells.
Medicine: Integral in the development of mRNA vaccines, including those for COVID-19.
Industry: Employed in the formulation of lipid-based drug delivery systems .
Mecanismo De Acción
Genevant CL1 (monohydrochloride) works by forming lipid nanoparticles that encapsulate mRNA. These nanoparticles protect the mRNA from degradation and facilitate its delivery into cells. Once inside the cell, the mRNA is released and translated into proteins, eliciting an immune response. The ionizable nature of the lipid allows it to interact with cellular membranes, promoting endosomal escape and efficient delivery of the mRNA cargo .
Comparación Con Compuestos Similares
Genevant CL1 (monohydrochloride) is unique due to its specific ionizable properties and its ability to form stable lipid nanoparticles. Similar compounds include:
SM-102: Another ionizable lipid used in mRNA vaccine delivery.
MC3: Known for its use in small interfering RNA (siRNA) delivery.
Genevant CL1 (monohydrochloride) stands out due to its optimized structure, which enhances the delivery efficiency and stability of mRNA vaccines .
Propiedades
Fórmula molecular |
C39H74ClNO2 |
|---|---|
Peso molecular |
624.5 g/mol |
Nombre IUPAC |
[(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-yl] 5-(dimethylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C39H73NO2.ClH/c1-6-9-12-15-18-21-24-27-32-37(33-28-25-22-19-16-13-10-7-2)38(34-29-26-23-20-17-14-11-8-3)42-39(41)35-30-31-36-40(4)5;/h18-23,37-38H,6-17,24-36H2,1-5H3;1H/b21-18-,22-19-,23-20-; |
Clave InChI |
IDWIVMXUQMJKRB-OLRRDGIGSA-N |
SMILES isomérico |
CCCCC/C=C\CCCC(C(OC(=O)CCCCN(C)C)CCC/C=C\CCCCC)CCC/C=C\CCCCC.Cl |
SMILES canónico |
CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)OC(=O)CCCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



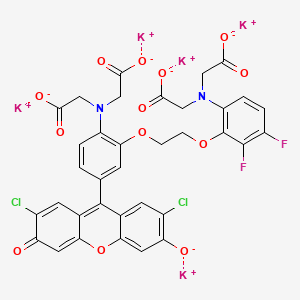

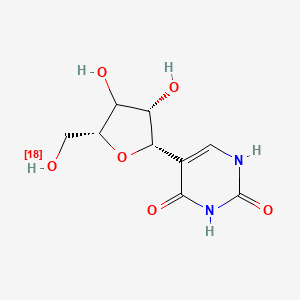


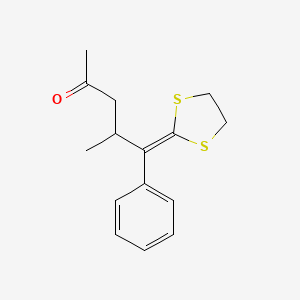
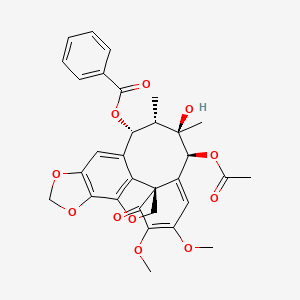
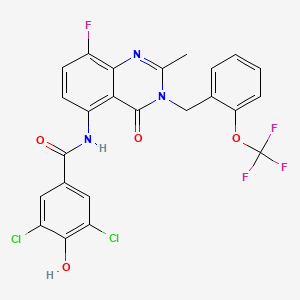
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)



